3-Chloro-2,4-difluoro-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4-difluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H8ClF2NO and a molecular weight of 219.62 g/mol . This compound is characterized by the presence of chloro, difluoro, and dimethyl groups attached to a benzamide core, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoro-N,N-dimethylbenzamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with dimethylformamide (DMF) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .
Scientific Research Applications
3-Chloro-2,4-difluoro-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4-difluoro-N,N-dimethylbenzamide
- 3-Chloro-4-fluoro-N,N-dimethylbenzamide
- 3-Chloro-2,4-difluoroaniline
Uniqueness
3-Chloro-2,4-difluoro-N,N-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H8ClF2NO |
---|---|
Molecular Weight |
219.61 g/mol |
IUPAC Name |
3-chloro-2,4-difluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H8ClF2NO/c1-13(2)9(14)5-3-4-6(11)7(10)8(5)12/h3-4H,1-2H3 |
InChI Key |
NXEILLNFJVFHDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=C(C=C1)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.